Glycycoumarin

Description

This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.

from the root of Glycyrrhizae Radix, acts as a potent antispasmodic through inhibition of phosphodiesterase 3; structure in first source

Properties

IUPAC Name |

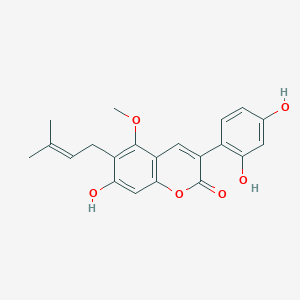

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-14-18(24)10-19-16(20(14)26-3)9-15(21(25)27-19)13-7-5-12(22)8-17(13)23/h4-5,7-10,22-24H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYSZZDSYIBYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241630 | |

| Record name | 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94805-82-0 | |

| Record name | Glycycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094805820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWQ2B8G346 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243.5 - 244.5 °C | |

| Record name | Glycycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glycycoumarin: A Multifaceted Bioactive Compound from Glycyrrhiza uralensis

A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Glycycoumarin, a prominent coumarin isolated from the roots and rhizomes of Glycyrrhiza uralensis (licorice), has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development endeavors.

Quantitative Bioactivity Data of this compound

The following tables summarize the key quantitative data reported for the various biological activities of this compound.

Table 1: Anticancer and Cytotoxic Activity

| Cell Line | Activity | Metric | Value | Reference |

| E-J (Human Bladder Cancer) | Proliferation Inhibition | IC50 | 1.90 x 10⁻⁵ mol/L | [3] |

| HepG2 (Hepatocellular Carcinoma) | Cell Death Induction (with 12.5 µM ABT-737) | - | Synergistic | [4] |

| HepG2, Huh7, DU-145 (Prostate Cancer) | Cancer Prevention | - | Effective | [3] |

Table 2: Anti-inflammatory and Antioxidant Activity

| Assay | Activity | Metric | Value | Reference |

| ABTS Radical Scavenging | Antioxidant | EC50 | 4.32 ± 0.13 µmol/L | [3] |

| Non-enzymatic Lipid Peroxidation (rat liver microsomes) | Antioxidant | EC50 | 11.9 ± 0.05 µmol/L | [3] |

| Prostaglandin E2 (PGE2) Secretion | Anti-inflammatory | IC50 | 30.5 ± 1.1 µmol/L | [3] |

| Nitric Oxide (NO) Production (LPS-induced RAW264.7 cells) | Anti-inflammatory | Inhibition at 50 µM | > 50% | [5] |

Table 3: Antiviral Activity

| Virus | Activity | Metric | Value | Reference |

| Hepatitis C Virus (HCV) | Inhibition of infectious particle production | IC50 | 8.8 µg/mL | [3] |

| Hepatitis C Virus (HCV) | Cytotoxicity | CC50 | 69 µg/mL | [3] |

| Hepatitis C Virus (HCV) Replicon | Inhibition | EC50 | 15.5 ± 0.8 mg/mL | [3] |

Table 4: Antispasmodic Activity

| Assay | Activity | Metric | Value | Reference |

| Carbachol-induced jejunal contractions | Antispasmodic | - | Effective | [3] |

| Intestinal tube contraction (CCh-induced) | Inhibition | IC50 | 3.6 x 10⁻⁶ mol/L | [3] |

| Intestinal tube contraction (KCl-induced) | Inhibition | IC50 | 2.7 x 10⁻⁶ mol/L | [3] |

| Phosphodiesterase 3 (PDE3) Inhibition | Antispasmodic | IC50 | 0.11 ± 0.04 µmol/L | [3] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anticancer Activity in Hepatocellular Carcinoma

This compound demonstrates potent anticancer activity in liver cancer by directly targeting the T-LAK cell-originated protein kinase (TOPK), which leads to the activation of the p53 tumor suppressor pathway.[6][7] This activation results in cell cycle arrest and apoptosis.[6]

References

- 1. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]

- 2. Pharmacological Activities and Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: this compound, Glycyrin, and 3-O-Methylglycyrol [mdpi.com]

- 6. This compound exerts anti-liver cancer activity by directly targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

A Technical Guide to the Pharmacological Properties of Glycycoumarin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycycoumarin, a prominent coumarin compound isolated from the roots of Glycyrrhiza uralensis (licorice), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, with a focus on their therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities

This compound exhibits a broad spectrum of biological effects, including anti-cancer, anti-inflammatory, neuroprotective, hepatoprotective, antispasmodic, and antioxidant properties. The following sections delve into the specifics of these activities, presenting quantitative data for direct comparison and analysis.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hepatocellular carcinoma.[1][4][5] The primary mechanism of its anti-cancer action involves the direct inactivation of T-LAK cell-originated protein kinase (TOPK), which subsequently leads to the activation of the p53 tumor suppressor pathway.[1][4] This activation triggers cell cycle arrest and induces apoptosis in cancer cells.

| Cancer Type | Cell Line | Assay | IC50 / Effect | Reference |

| Hepatocellular Carcinoma | HepG2, Huh7 | Cell Viability | Potent activity against liver cancer | [1] |

| Human Prostate Cancer | DU-145 | Not Specified | Preventive effect | [1] |

| Human Bladder Cancer | E-J | Sulforhodamine B | IC50: 1.90 x 10⁻⁵ mol/l | [2] |

Anti-Inflammatory Activity

This compound exerts notable anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][6] Its activity has been shown to be comparable to or even greater than that of the well-known anti-inflammatory drug, indomethacin, in certain assays.

| Parameter | Assay System | IC50 / EC50 | Reference |

| Prostaglandin E2 (PGE2) Secretion | Not Specified | IC50: 30.5 ± 1.1 µmol/l | [1] |

| Nitric Oxide (NO) Production | LPS-induced macrophages | Higher inhibition rate than indomethacin | [1][6] |

| Inhibition of TNF-α, IL-6, IL-1β | Not Specified | Glycyrin (a derivative) is most potent | [6][7] |

Neuroprotective Effects

A significant area of research for this compound is its potential in neurodegenerative diseases, particularly Alzheimer's disease. It has been shown to inhibit neuronal death induced by amyloid-β (Aβ) oligomers, a key pathological hallmark of Alzheimer's.[1][8] This neuroprotective effect is mediated, at least in part, by the attenuation of caspase-3 activation.

| Effect | Model | Concentration | Reference |

| Inhibition of Aβ oligomer-induced neuronal death | Rat primary cultured cortical neurons | 10–50 mmol/l (dose-dependent) | [1][8] |

| Attenuation of Aβ oligomer-induced caspase-3 activation | Rat primary cultured cortical neurons | Not Specified | [8] |

Hepatoprotective Activity

This compound demonstrates significant protective effects against various forms of liver injury, including that induced by alcohol and acetaminophen.[1][9] Its hepatoprotective mechanisms are multifaceted, involving the activation of the Nrf2 antioxidant response pathway and the induction of autophagy.[1][6]

| Type of Liver Injury | Mechanism | Reference |

| Alcoholic Liver Disease | Activation of Nrf2 and autophagy | [1][6] |

| Acetaminophen-induced Liver Injury | Activation of sustained autophagy | [6] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Activation of Nrf2, stimulation of AMPK, induction of autophagy | [2][9] |

Antispasmodic Activity

This compound acts as a potent antispasmodic agent by inhibiting phosphodiesterase, particularly isozyme 3 (PDE3).[1][4] This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP), resulting in the relaxation of smooth muscles.

| Stimulant | IC50 | Reference |

| Carbachol (CCh) | 2.93 ± 0.94 mmol/l | [1] |

| CCh (1 × 10⁻⁶ mol/l) | 3.6 x 10⁻⁶ mol/l | [1] |

| KCl (60 mmol/l) | 2.7 x 10⁻⁶ mol/l | [1] |

| Carbachol, KCl, BaCl₂, Calcium ionophore III | 1.08 ± 0.35, 0.95 ± 0.29, 1.51 ± 0.67, 2.72 ± 1.91 µg/ml, respectively | [2] |

Antioxidant Activity

This compound exhibits strong antioxidant properties, effectively scavenging free radicals and inhibiting lipid peroxidation. Its antioxidant capacity has been shown to be superior to that of ascorbic acid in certain assays.

| Assay | EC50 | Reference |

| ABTS•+ free radical scavenging | 4.32 ± 0.13 µmol/l | [1] |

| Inhibition of non-enzymatically induced lipid peroxidation in rat liver microsomes | 11.9 ± 0.05 µmol/l | [1] |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound are a result of its interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacological evaluation of this compound. For detailed, step-by-step protocols, researchers should refer to the cited literature and standard laboratory manuals.

Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Anti-Inflammatory Assays

-

Nitric Oxide (NO) Production Assay (Griess Assay): Measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

-

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured.

-

General Protocol:

-

Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound.

-

Stimulate inflammation with lipopolysaccharide (LPS).

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at ~540 nm.

-

-

-

Prostaglandin E2 (PGE2) and Interleukin-6 (IL-6) Measurement (ELISA): Enzyme-Linked Immunosorbent Assays are used to quantify the levels of specific cytokines and inflammatory mediators.

-

Principle: These assays utilize specific antibodies to capture and detect the target molecule (PGE2 or IL-6).

-

General Protocol: Follow the instructions provided with the commercial ELISA kit, which typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate to produce a measurable signal.

-

Neuroprotection Assays

-

Aβ Oligomer-Induced Neurotoxicity Assay:

-

Preparation of Aβ Oligomers: Aβ (1-42) peptide is typically dissolved in a solvent like DMSO and then diluted in cell culture medium to promote oligomer formation. The preparation should be characterized to confirm the presence of oligomers.

-

Neuronal Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are used.

-

Treatment: Cells are pre-treated with this compound before being exposed to the prepared Aβ oligomers.

-

Assessment of Neuronal Viability: Cell viability is measured using assays like the MTT assay.

-

-

Caspase-3 Activity Assay: A fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: A specific peptide substrate for caspase-3 is labeled with a fluorescent reporter. Cleavage of the substrate by active caspase-3 releases the fluorophore, leading to an increase in fluorescence.

-

General Protocol:

-

Lyse the treated neuronal cells to release intracellular contents.

-

Incubate the cell lysate with the caspase-3 substrate.

-

Measure the fluorescence using a fluorometer (excitation/emission wavelengths are specific to the fluorophore used).

-

-

In Vivo Anti-Cancer Studies

-

HepG2 Xenograft Mouse Model:

-

Tumor Implantation: Human hepatocellular carcinoma (HepG2) cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting to assess protein expression).

-

Conclusion

This compound is a promising natural compound with a wide array of pharmacological properties that warrant further investigation for its therapeutic potential. Its well-defined mechanisms of action in key areas such as cancer, inflammation, and neurodegeneration make it an attractive lead molecule for drug development. This technical guide provides a foundational resource for researchers to build upon, offering a consolidated view of the quantitative data, molecular pathways, and experimental approaches relevant to the study of this compound and its derivatives. Further research focusing on optimizing its bioavailability and conducting more extensive preclinical and clinical studies is essential to fully realize its therapeutic promise.

References

- 1. TOPK Kinase Enzyme System Application Note [promega.com]

- 2. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.de [promega.de]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. cloud-clone.com [cloud-clone.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ubpbio.com [ubpbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pishtazteb.com [pishtazteb.com]

Glycycoumarin discovery and isolation from licorice

An In-depth Technical Guide to the Discovery, Isolation, and Biological Mechanisms of Glycycoumarin from Licorice

Introduction

Licorice, the root of Glycyrrhiza species, is a cornerstone of traditional medicine globally, with its use documented for millennia. Phytochemical investigations reveal a complex mixture of bioactive compounds, including triterpene saponins, flavonoids, and coumarins.[1] Among these, this compound, a 3-arylcoumarin first isolated in 1984, has emerged as a compound of significant scientific interest.[2] It is primarily found in the roots and rhizomes of Glycyrrhiza uralensis Fisch., with its concentration being a key chemical marker for this species.[3] The content of this compound in the crude roots of G. uralensis is approximately 0.81 mg/g.[1]

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust protocol for its isolation and purification from licorice, and an exploration of its key signaling pathways. The information is intended for researchers, chemists, and drug development professionals working on natural product discovery and development.

Physicochemical Properties of this compound

This compound is a member of the coumarin class of compounds, characterized by a specific substitution pattern that dictates its biological activity.[4] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | [4] |

| Molecular Formula | C₂₁H₂₀O₆ | [4] |

| Molecular Weight | 368.4 g/mol | [4] |

| CAS Number | 94805-82-0 | [4] |

| Physical Description | Solid | [4] |

| Melting Point | 243.5 - 244.5 °C | [4] |

Isolation and Purification from Glycyrrhiza uralensis

The isolation of this compound is a multi-step process involving solvent extraction and sequential chromatographic purification. The following protocol is adapted from a validated method that ensures high purity.[1]

Experimental Protocol

-

Plant Material Preparation : 21 kg of dried roots and rhizomes of Glycyrrhiza uralensis are pulverized into a fine powder.[1]

-

Ethanolic Extraction : The powder is extracted three times with 90% (v/v) ethanol under reflux for 2 hours for each extraction. The extracts are then pooled and filtered.[1]

-

Concentration : The pooled ethanol extract is concentrated in vacuo to remove the ethanol, followed by freeze-drying to yield a dry alcohol extract.[1]

-

Solvent Partitioning : The dry extract is dissolved in distilled water and partitioned with ethyl acetate. The ethyl acetate fraction, containing compounds of medium polarity like this compound, is collected and concentrated.[1]

-

Silica Gel Column Chromatography : The resulting ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of methanol in dichloromethane (0%, 5%, 10%, 30%, 50%, and 100% v/v).[1]

-

Fraction Collection & Decolorization : The eluents from the 5% methanol fraction are collected and further subjected to MCI GEL™ column chromatography for decolorization.[1]

-

Final Purification : The final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]

-

Purity Assessment : The purity of the isolated this compound is determined by HPLC-UV analysis.[1]

Isolation Workflow Diagram

Caption: Experimental workflow for the isolation of this compound.

Quantitative Yields

The efficiency of the isolation process is critical for obtaining sufficient quantities for research. The table below summarizes the yields at key stages of the protocol.

| Isolation Stage | Starting Material | Yield | % Yield (from previous step) | Reference |

| Ethanolic Extraction | 21 kg Licorice Powder | 3.6 kg Dry Alcohol Extract | 17.1% | [1] |

| Solvent Partitioning | 3.6 kg Alcohol Extract | 860 g Ethyl Acetate Extract | 23.9% | [1] |

| Final Purification | 860 g EtOAc Extract | Not specified | Not specified | [1] |

| Final Purity | - | - | 97.4% (by HPLC-UV) | [1] |

Structural Elucidation

The chemical structure of the isolated this compound is confirmed through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact molecular formula (C₂₁H₂₀O₆).[1][5] The fragmentation pattern in tandem MS (MS/MS) reveals characteristic losses, such as the cleavage of the isoprenyl group, which aids in structural confirmation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework.[1] The chemical shifts and coupling constants are compared with literature data for synthetic or previously identified samples to confirm the identity and stereochemistry of the molecule.[2]

¹³C-NMR Spectroscopic Data

The following table compares the ¹³C-NMR data of a synthesized this compound sample with reported literature values, confirming its identity.

| Carbon Position | δ (ppm) Synthetic[2] | δ (ppm) Literature[2] |

| 2 | 161.4 | 161.4 |

| 3 | 114.7 | 114.7 |

| 4 | 157.3 | 157.3 |

| 4a | 100.9 | 100.9 |

| 5 | 159.2 | 159.2 |

| 6 | 108.3 | 108.3 |

| 7 | 158.4 | 158.4 |

| 8 | 94.7 | 94.7 |

| 8a | 153.2 | 153.2 |

| 1' | 113.6 | 113.6 |

| 2' | 157.0 | 157.0 |

| 3' | 103.2 | 103.2 |

| 4' | 157.9 | 157.9 |

| 5' | 108.0 | 108.0 |

| 6' | 129.4 | 129.4 |

| 1'' | 21.9 | 21.9 |

| 2'' | 122.3 | 122.3 |

| 3'' | 131.9 | 131.9 |

| 4'' | 25.8 | 25.8 |

| 5'' | 17.9 | 17.9 |

| 5-OCH₃ | 56.1 | 56.1 |

Biological Activities and Signaling Pathways

This compound exhibits a range of pharmacological activities, making it a promising candidate for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Pharmacological Profile

| Activity | Key Finding | IC₅₀ / EC₅₀ Value | Reference |

| Anti-Tumor | Induces apoptosis in liver cancer cells by targeting the TOPK/p53 pathway. | - | [6] |

| Hepatoprotective | Ameliorates alcohol-induced liver injury via activation of Nrf2 and autophagy. | - | [7] |

| Antispasmodic | Inhibits smooth muscle contraction. | 0.11 ± 0.04 µM | [3] |

| Antioxidant | Scavenges ABTS free radicals more effectively than ascorbic acid. | 4.32 ± 0.13 µM | [3] |

| Anti-inflammatory | Inhibits production of NO, IL-6, and PGE2 in LPS-induced macrophages. | - | [2] |

Anti-Tumor Signaling Pathway: TOPK/p53 Axis

In hepatocellular carcinoma (liver cancer), this compound directly targets and inactivates the T-LAK cell-originated protein kinase (TOPK), an oncogenic kinase.[6] Inhibition of TOPK leads to the activation of the p53 tumor suppressor pathway, increasing its phosphorylation. Activated p53 then upregulates its transcriptional targets, such as p21 and PUMA, which ultimately triggers cell cycle arrest and apoptosis in cancer cells.[6]

Caption: this compound's anti-tumor mechanism via TOPK inhibition.

Hepatoprotective Signaling Pathway: Nrf2/Autophagy Axis

This compound protects liver cells from alcohol-induced damage through a dual mechanism involving the Nrf2 antioxidant response and autophagy.[7] It activates Nrf2 via the p38 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][7] Concurrently, this compound induces autophagy. A positive feedback loop is established where this compound upregulates the autophagy-related protein p62, which sequesters and inhibits Keap1, the primary negative regulator of Nrf2. This sustained activation of Nrf2 enhances cellular defense against oxidative stress.[3][7]

Caption: Hepatoprotective mechanism of this compound.

Conclusion

This compound stands out as a major bioactive constituent of Glycyrrhiza uralensis with significant therapeutic potential. The well-defined protocols for its isolation and purification, achieving high purity, enable robust pharmacological investigation. Its ability to modulate critical signaling pathways such as TOPK/p53 in cancer and Nrf2/autophagy in liver protection underscores its promise as a lead compound for drug development. Further research into its pharmacokinetics, safety profile, and optimization through medicinal chemistry will be crucial in translating its biological activities into clinical applications.

References

- 1. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: this compound, Glycyrin, and 3-O-Methylglycyrol [mdpi.com]

- 3. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. This compound exerts anti-liver cancer activity by directly targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Glycycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycycoumarin, a natural coumarin isolated from the roots of Glycyrrhiza uralensis (licorice), has demonstrated a spectrum of pharmacological activities, including notable anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, have elucidated its inhibitory action on the production of pro-inflammatory mediators and cytokines. The core mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[3][4]

Data Presentation: Quantitative In Vitro Anti-inflammatory Activity of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Line | Concentration (µM) | % Inhibition / IC₅₀ | Reference |

| Nitric Oxide (NO) | RAW 264.7 | 25 | >50% | [2] |

| 50 | >50% | [2] | ||

| Prostaglandin E₂ (PGE₂) | RAW 264.7 | - | IC₅₀: 30.5 ± 1.1 µM | [3] |

Table 2: Inhibition of Pro-inflammatory Cytokines (mRNA Expression)

| Cytokine | Cell Line | Concentration (µM) | % Inhibition | Reference |

| Interleukin-6 (IL-6) | RAW 264.7 | 25 | Significant Inhibition | [2] |

| 50 | Significant Inhibition | [2] | ||

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | 25 | Significant Inhibition | [2] |

| 50 | Significant Inhibition | [2] | ||

| Interleukin-1β (IL-1β) | RAW 264.7 | 25, 50 | No significant effect | [2] |

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are underpinned by its ability to interfere with key intracellular signaling cascades.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription. This compound has been shown to inhibit this process, thereby downregulating the expression of NF-κB target genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades such as p38, JNK, and ERK, is another critical regulator of inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. This compound has been observed to suppress the phosphorylation of key MAPK proteins.

Caption: this compound inhibits the MAPK signaling pathway.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage and also exert anti-inflammatory effects. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound can activate Nrf2, leading to its translocation to the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4]

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for cytokine and protein analysis).

-

Allow cells to adhere and reach approximately 80% confluency.

-

Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein phosphorylation).

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS alone.

-

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Seed RAW 264.7 cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Collect the cell culture supernatant after treatment with this compound and/or LPS.

-

In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody conjugated to biotin and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to determine the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates significant in vitro anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators and cytokines. Its mechanism of action involves the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound for inflammatory diseases. Further studies are warranted to fully elucidate its molecular targets and to translate these promising in vitro findings into in vivo models.

References

- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Glycycoumarin's Role in Activating the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycycoumarin, a prominent coumarin compound isolated from licorice (Glycyrrhiza uralensis), has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-tumor effects.[1][2][3] A key mechanism underpinning its cytoprotective properties is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative assessment of this compound-mediated Nrf2 activation.

Core Mechanism of Action

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.

This compound employs a multi-faceted approach to activate the Nrf2 pathway:

-

p38 MAPK-Mediated Activation: this compound has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn promotes the dissociation of the Nrf2-Keap1 complex and subsequent nuclear translocation of Nrf2.[4]

-

p62-Mediated Positive Feedback Loop: this compound upregulates the expression of the autophagy-associated protein p62. p62 can competitively bind to Keap1, disrupting the Keap1-Nrf2 interaction and leading to Nrf2 stabilization and activation. This creates a positive feedback loop, as Nrf2 itself can transcriptionally upregulate p62.[2][5]

Quantitative Data on this compound-Induced Nrf2 Activation

The following tables summarize the expected quantitative outcomes of this compound treatment on key markers of Nrf2 pathway activation, based on published literature. These values are representative and may vary depending on the specific cell line, experimental conditions, and this compound concentrations used.

Table 1: Dose-Dependent Effect of this compound on Nrf2 Target Gene Expression

| This compound (µM) | HO-1 mRNA Fold Induction | NQO1 mRNA Fold Induction |

| 0 (Control) | 1.0 | 1.0 |

| 5 | 2.5 ± 0.3 | 2.1 ± 0.2 |

| 10 | 4.8 ± 0.5 | 3.9 ± 0.4 |

| 25 | 8.2 ± 0.9 | 6.5 ± 0.7 |

| 50 | 12.5 ± 1.3 | 10.2 ± 1.1 |

Table 2: Time-Course of this compound-Induced Nrf2 Nuclear Translocation

| Time (hours) | Nuclear Nrf2 Protein Level (Fold Change) |

| 0 | 1.0 |

| 1 | 2.3 ± 0.2 |

| 2 | 4.5 ± 0.4 |

| 4 | 6.8 ± 0.6 |

| 8 | 3.5 ± 0.3 |

| 12 | 1.8 ± 0.2 |

Table 3: Effect of this compound on ARE-Luciferase Reporter Activity

| Treatment | Relative Luciferase Units (RLU) | Fold Induction |

| Vehicle Control | 1000 ± 150 | 1.0 |

| This compound (25 µM) | 9500 ± 800 | 9.5 |

| Sulforaphane (10 µM) | 12000 ± 1100 | 12.0 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

-

Cell Lines: AML-12 (mouse hepatocyte) or HepG2 (human hepatoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 50 mM). The stock solution is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.

Western Blot Analysis for Protein Expression

This protocol is used to determine the protein levels of Nrf2 (in nuclear and cytosolic fractions), Keap1, HO-1, and NQO1.

-

Protein Extraction:

-

For whole-cell lysates, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

For nuclear and cytosolic fractions, a nuclear extraction kit is used according to the manufacturer's instructions.

-

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-Nrf2 (1:1000)

-

Mouse anti-Keap1 (1:1000)

-

Rabbit anti-HO-1 (1:1000)

-

Rabbit anti-NQO1 (1:1000)

-

Mouse anti-β-actin (1:5000, for loading control)

-

Rabbit anti-Lamin B1 (1:1000, for nuclear fraction loading control)

-

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the respective loading controls.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent or a commercial RNA extraction kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green qPCR master mix and gene-specific primers on a real-time PCR system. A typical reaction mixture includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA

-

6 µL Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH or ACTB used as the housekeeping gene for normalization.

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2.

-

Cell Transfection: HepG2 cells are seeded in a 24-well plate. After 24 hours, cells are co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, the cells are treated with this compound or a vehicle control for a specified period (e.g., 12-24 hours).

-

Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound activates the Nrf2 signaling pathway.

Caption: Western blot experimental workflow.

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway, operating through at least two distinct mechanisms: activation of the p38 MAPK pathway and induction of a p62-mediated positive feedback loop. This activation leads to the upregulation of a battery of cytoprotective genes, which likely contributes to the observed hepatoprotective and other beneficial pharmacological effects of this compound. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate and characterize the role of this compound and other potential Nrf2 activators in cellular defense mechanisms. Further research is warranted to fully elucidate the therapeutic potential of this compound in diseases associated with oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Investigation of Glycycoumarin's Antiviral Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycycoumarin, a natural coumarin derivative isolated from the roots of Glycyrrhiza uralensis (licorice), has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[1][2][3] Emerging evidence suggests that this compound also possesses promising antiviral properties, positioning it as a compound of interest for further investigation in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the preliminary findings on the antiviral effects of this compound, detailing its activity against various viruses, summarizing key quantitative data, outlining relevant experimental methodologies, and exploring potential molecular mechanisms of action, with a focus on the modulation of host signaling pathways.

Introduction

The continuous emergence of novel and drug-resistant viral pathogens necessitates the exploration of new antiviral agents. Natural products have historically been a rich source of therapeutic compounds, and this compound has recently garnered attention for its potential antiviral applications.[1][4] Studies have indicated its activity against several clinically relevant viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), with recent in silico studies suggesting potential activity against SARS-CoV-2.[1] This document aims to consolidate the current knowledge on the antiviral properties of this compound to facilitate further research and development.

Antiviral Activity of this compound

Activity Against Hepatitis C Virus (HCV)

In vitro studies have demonstrated that this compound can inhibit HCV replication.[1] Research using HCV replicon systems has shown that this compound acts at a post-entry step of the viral life cycle.[1]

Activity Against Human Immunodeficiency Virus (HIV)

This compound has been reported to exhibit anti-HIV activity by inhibiting the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced HIV promoter activity in Jurkat cells.[1]

Potential Activity Against SARS-CoV-2

Computational studies have suggested that this compound may act as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle.[1]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against HCV.

| Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI) | Reference |

| HCV | Huh7.5 | Infectious Particle Production | 8.8 µg/mL | 69 µg/mL | 7.8 | [1] |

| HCV | Huh7/Rep-Feo | Replicon | 15.5 ± 0.8 µg/mL | Not Reported | Not Reported | [1] |

Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of cells in vitro. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is a measure of the therapeutic window of a compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the antiviral properties of this compound.

Cell Lines and Virus Strains

-

HCV: Huh-7.5 cells and the Huh7/Rep-Feo cell line harboring an HCV subgenomic replicon are commonly used.

-

HIV: Jurkat T-lymphocyte cell lines are utilized for HIV promoter activity assays.

In Vitro Antiviral Assays

This assay is used to identify agents that inhibit HCV RNA replication.

-

Principle: A subgenomic portion of the HCV RNA, capable of autonomous replication within a host cell but unable to produce infectious virus particles, is used. This replicon often contains a reporter gene (e.g., luciferase) to quantify replication levels.

-

General Procedure:

-

Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.

-

Cells are treated with various concentrations of this compound.

-

After a defined incubation period (e.g., 48-72 hours), cell lysates are prepared.

-

Replicon levels are quantified by measuring the reporter gene activity (e.g., luciferase assay) or by RT-qPCR for HCV RNA.

-

The IC50 value is calculated from the dose-response curve.

-

This assay assesses the ability of a compound to inhibit the transcriptional activity of the HIV-1 promoter (Long Terminal Repeat - LTR).

-

Principle: Jurkat cells are transfected with a plasmid containing the HIV-1 LTR driving the expression of a reporter gene (e.g., luciferase). The cells are then stimulated to activate the LTR, and the effect of the test compound on reporter gene expression is measured.

-

General Procedure:

-

Jurkat cells are transfected with an HIV-1 LTR-reporter plasmid.

-

Transfected cells are treated with this compound at various concentrations.

-

The HIV-1 LTR is activated using an inducing agent such as TPA.

-

After incubation, cell lysates are prepared, and reporter gene activity is measured.

-

Inhibition of promoter activity is determined by the reduction in reporter signal.

-

This is a biochemical assay to screen for inhibitors of the viral main protease.

-

Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is used. In its uncleaved state, a quencher molecule dampens the fluorescence of a nearby fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

General Procedure:

-

Recombinant SARS-CoV-2 3CLpro is incubated with various concentrations of this compound in a suitable buffer.

-

The fluorogenic substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value for the inhibitor is determined.

-

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

-

Principle: The viability of uninfected cells is measured after treatment with the test compound. The MTT assay is a common colorimetric method used for this purpose.

-

General Procedure:

-

Host cells (e.g., Huh-7.5, Jurkat) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

After an incubation period (typically corresponding to the duration of the antiviral assay), a reagent like MTT is added.

-

Viable cells metabolize the MTT into a colored formazan product.

-

The absorbance is measured, and the CC50 value is calculated.

-

Potential Mechanisms of Action: Modulation of Host Signaling Pathways

While direct antiviral mechanisms, such as enzyme inhibition, are being investigated, the antiviral activity of this compound may also be attributed to its modulation of host cell signaling pathways that are crucial for viral replication and the host's inflammatory response.

Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in the context of liver protection.[1] Nrf2 is a master regulator of the antioxidant response, and its activation can mitigate oxidative stress, a condition often exacerbated during viral infections. By upregulating antioxidant enzymes, this compound may create a less favorable intracellular environment for viral replication.

Caption: Proposed Nrf2 activation pathway by this compound.

Anti-inflammatory Pathways (NF-κB and IL-17)

Viral infections often trigger a robust inflammatory response, which, if uncontrolled, can lead to tissue damage and disease progression. This compound has demonstrated anti-inflammatory properties, including the inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) production.[2] These effects are often mediated through the inhibition of the NF-κB signaling pathway. By dampening pro-inflammatory cytokine production, this compound may reduce virus-induced immunopathology. Furthermore, recent in silico and in vitro studies have suggested a potential role for this compound in modulating the IL-17 signaling pathway, which is also implicated in the inflammatory response to infections.[5]

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a logical workflow for the preliminary investigation of a compound's antiviral properties, such as those of this compound.

Caption: General workflow for antiviral drug screening.

Conclusion and Future Directions

The preliminary data on this compound's antiviral properties are encouraging and warrant further in-depth investigation. Its activity against HCV and HIV, coupled with its potential to inhibit the SARS-CoV-2 main protease, highlights its broad-spectrum potential. Future research should focus on:

-

Validating the in silico findings for SARS-CoV-2 through in vitro enzymatic and cell-based assays.

-

Elucidating the precise molecular targets of this compound in the context of viral infections.

-

Investigating the role of Nrf2, NF-κB, and IL-17 signaling pathways in the antiviral mechanism of this compound through targeted experiments, such as using specific pathway inhibitors or activators in combination with this compound treatment in virus-infected cells.

-

Conducting in vivo studies in appropriate animal models to evaluate the efficacy and safety of this compound as an antiviral agent.

A thorough understanding of this compound's antiviral mechanisms will be critical for its potential development as a novel therapeutic agent to combat viral diseases.

References

- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Activities and Pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A systematic insight into this compound as potential IL-8/topo I inhibitor from natural products collected in Taibai mountain based on the combination of in silico and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Solubility of Glycycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycycoumarin (GCM) is a significant bioactive coumarin first isolated from Glycyrrhiza uralensis Fisch., commonly known as licorice.[1][2] It is recognized for a wide spectrum of pharmacological activities, including hepatoprotective, antispasmodic, anti-inflammatory, antioxidant, and anti-tumor effects.[1][3][4] As a member of the coumarin class of compounds, its unique structure contributes to its diverse biological functions.[1][5]

However, the therapeutic potential of this compound is often hampered by its inherent physicochemical properties, most notably its poor water solubility.[1][4][6] This characteristic limits its oral bioavailability, posing a significant challenge for formulation and clinical development.[1][4] This technical guide provides a comprehensive overview of the known physicochemical properties and solubility profile of this compound, details relevant experimental protocols, and illustrates its key biological signaling pathways to support further research and drug development efforts.

Physicochemical Properties

This compound is a lipophilic compound with a molecular weight of approximately 368.38 g/mol .[1][5] Its chemical structure features a coumarin core substituted with hydroxy, methoxy, and prenyl groups, which dictates its physical and chemical behavior.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | [5] |

| Molecular Formula | C₂₁H₂₀O₆ | [5][7] |

| Molecular Weight | 368.38 g/mol | [7] |

| CAS Number | 94805-82-0 | [8] |

| Appearance | White to beige powder/solid | [7] |

| Melting Point | 243.0 - 244.5 °C | [1][5][8] |

| Boiling Point | 646.9 ± 55.0 °C (at 760 mmHg) | [8][9] |

| Density | 1.3 ± 0.1 g/cm³ | [1][9] |

| LogP (o/w) | > 3.2 (Experimentally suggested); 4.06 - 5.99 (Predicted) | [1][10] |

| pKa (Strongest Acidic) | 7.6 (Predicted) | [10] |

| pKa (Strongest Basic) | -4.9 (Predicted) | [10] |

Solubility Profile

This compound's solubility is a critical factor influencing its absorption and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility.[1]

-

Aqueous Solubility: this compound is poorly soluble in water, with one study reporting it as "almost insoluble in water at room temperature" based on the saturation shaking-ASK method.[1] Predicted values for its water solubility are approximately 4.11 mg/L at 25 °C.[1][11] This low aqueous solubility is a primary reason for its limited oral bioavailability.[1][4]

-

Organic Solvent Solubility: As a lipophilic compound, this compound demonstrates good solubility in various organic solvents.[1] It is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[7][12] A clear solution of 2 mg/mL in DMSO has been reported.[7]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source(s) |

| Water | Poor / Almost Insoluble (~4.11 mg/L, predicted) | [1][11] |

| DMSO | 2 mg/mL (clear solution); 233.33 mg/mL (may require ultrasound) | [7][13] |

| Other Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [12] |

Strategies to enhance its aqueous solubility and bioavailability include structural modifications, such as glycosylation, and advanced formulation techniques like the use of cyclodextrins, solid dispersions, or nanocrystals.[1]

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold standard for determining the thermodynamic solubility of poorly soluble compounds like this compound.[14]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, buffer solution) in a sealed flask. The amount should be sufficient to ensure a saturated solution remains in equilibrium with the undissolved solid.[14]

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand. The solid and liquid phases are then separated by centrifugation at high speed and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).[14]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[14]

-

Validation: The presence of undissolved solid in the flask after the experiment confirms that the measured concentration represents the true saturation solubility.

Quantification of this compound in Biological Matrices

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the sensitive and specific quantification of this compound in biological samples like plasma, urine, or bile.[15][16]

Methodology:

-

Sample Collection: Biological samples (e.g., blood) are collected at specified time points following administration. Plasma is obtained by centrifuging the blood.[17]

-

Sample Preparation (for free GCM): Proteins are precipitated from the plasma sample by adding a solvent like methanol, followed by vortexing and centrifugation. The clear supernatant is collected for analysis.[17]

-

Sample Preparation (for total GCM): To measure both free GCM and its glucuronidated metabolites, the plasma sample is first incubated with a β-glucuronidase enzyme solution (e.g., in a sodium acetate buffer at 37 °C for 2 hours).[16][17] This enzymatic hydrolysis cleaves the glucuronide moiety, converting the metabolites back to the parent this compound. Following hydrolysis, protein precipitation is performed as described above.

-

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column, and detection is performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity.[15][18]

References

- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. Protective effects of this compound on liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Activities and Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Glycocoumarin - Glycyrrhiza uralensis (liquorice) | 94805-82-0 | XG170485 [biosynth.com]

- 9. This compound | CAS#:94805-82-0 | Chemsrc [chemsrc.com]

- 10. Showing Compound this compound (FDB017468) - FooDB [foodb.ca]

- 11. echemi.com [echemi.com]

- 12. This compound | CAS:94805-82-0 | Manufacturer ChemFaces [chemfaces.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]

- 16. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. researchgate.net [researchgate.net]

Glycycoumarin: A Potential Hepatoprotective Agent - A Technical Guide

Executive Summary: Glycycoumarin (GCM), a prominent coumarin compound isolated from licorice (Glycyrrhiza uralensis), has emerged as a promising natural agent for the management of various liver diseases. Preclinical studies have demonstrated its efficacy in mitigating liver injury induced by toxins, alcohol, and metabolic dysfunction. The hepatoprotective effects of GCM are attributed to a multi-target mechanism involving the activation of the Nrf2 antioxidant pathway, induction of protective autophagy, and inhibition of endoplasmic reticulum (ER) stress-mediated apoptosis. This technical guide provides an in-depth overview of the mechanisms of action, preclinical evidence, quantitative data, and detailed experimental protocols relevant to the investigation of this compound as a hepatoprotective agent, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Liver Disease

Licorice has a long history in traditional medicine for treating a variety of ailments, including liver disorders.[1] Modern pharmacological research has identified this compound (GCM) as one of its key bioactive constituents, possessing anti-inflammatory, antioxidant, and antiviral properties.[2][3] Liver diseases, stemming from diverse etiologies such as viral infections, alcohol abuse, drug-induced injury, and metabolic syndromes like non-alcoholic fatty liver disease (NAFLD), represent a significant global health burden. The progression of these diseases often involves common pathological mechanisms, including oxidative stress, inflammation, and apoptosis of hepatocytes. GCM's ability to counteract these processes at a molecular level makes it a compelling candidate for further development as a clinically useful hepatoprotective agent.[1]

Mechanisms of Hepatoprotection

This compound exerts its protective effects on the liver through several interconnected signaling pathways. Its primary mechanisms involve bolstering cellular antioxidant defenses, clearing damaged cellular components via autophagy, and mitigating stress signals emanating from the endoplasmic reticulum.

Activation of the Nrf2 Antioxidant Pathway

A central mechanism of GCM's hepatoprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] GCM treatment leads to the activation of Nrf2, which then translocates to the nucleus to induce the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase 1 (HO-1) and glutamate-cysteine ligase, thereby reducing cytotoxicity.[3] This activation is achieved, in part, through a p62-mediated positive feedback loop that promotes the degradation of Keap1.[4][6]

Induction of Autophagy

Autophagy is a cellular self-cleaning process that removes damaged organelles and protein aggregates. In the context of liver disease, particularly NAFLD, impaired autophagy contributes to hepatocyte lipoapoptosis (cell death induced by excess lipids).[7][8] GCM has been shown to reactivate this impaired autophagy.[7][8] This induction of autophagy contributes to its hepatoprotective effect by clearing damaged mitochondria and accumulated lipid droplets. Mechanistically, GCM promotes autophagy through the LKB1-AMPK-mediated inhibition of the mTOR signaling pathway.

Inhibition of Endoplasmic Reticulum (ER) Stress

Prolonged ER stress is a key contributor to hepatocyte apoptosis in various liver pathologies. GCM effectively mitigates ER stress-mediated cell death.[3][7] It attenuates the activation of downstream effectors of ER stress, including the c-Jun N-terminal kinase (JNK) pathway and the pro-apoptotic factor C/EBP-homologous protein (CHOP).[3] By inhibiting this cascade, GCM prevents the activation of the mitochondrial apoptotic pathway, thereby preserving hepatocyte viability.[7]

Preclinical Evidence: In Vivo and In Vitro Models

The hepatoprotective potential of GCM has been substantiated in various preclinical models that mimic human liver diseases.

-

In Vivo Models : Animal models are crucial for evaluating the systemic effects of a compound. The carbon tetrachloride (CCl4)-induced liver injury model in mice is widely used to study acute and chronic liver damage.[9][10] CCl4 administration leads to centrilobular necrosis and fibrosis, processes that GCM has been shown to attenuate. For studying NAFLD and non-alcoholic steatohepatitis (NASH), the methionine/choline-deficient (MCD) diet-induced mouse model is employed, which GCM also shows significant protective effects against.[8] Furthermore, GCM demonstrates efficacy in models of both acute and chronic alcohol-induced liver injury.[4]

-

In Vitro Models : Cell-based assays provide a platform to dissect the molecular mechanisms of action. A common model for NAFLD research involves inducing lipoapoptosis in hepatocyte cell lines, such as HepG2 or AML12, by exposing them to saturated fatty acids like palmitate.[7][8][11] Studies using this model have shown that GCM dose-dependently protects liver cells from palmitate-induced cell death.[8]

Quantitative Efficacy Data

The protective effects of this compound have been quantified across various experimental models. The following tables summarize the reported outcomes on key biomarkers of liver injury, inflammation, and oxidative stress.

Table 1: Effect of this compound on Liver Injury Biomarkers (In Vivo)

| Model | Biomarker | GCM Dose | Observed Effect | Reference(s) |

|---|---|---|---|---|

| CCl4-Induced Injury | Serum ALT | Not Specified | Markedly Reduced | [12] |

| CCl4-Induced Injury | Serum AST | Not Specified | Markedly Reduced | [12] |

| Alcohol-Induced Injury | Hepatotoxicity | Not Specified | Significant Reduction | [4] |

| MCD Diet-Induced NASH | Hepatotoxicity | Not Specified | Significant Reduction | [8] |

| APAP-Induced Injury | Liver Injury | Not Specified | Significantly Reduced |[3] |

Table 2: Effect of this compound on Inflammatory and Apoptotic Markers

| Model | Biomarker | GCM Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|

| LPS-Induced Macrophages | Nitric Oxide (NO) | 25-50 µM | Strong Inhibition | [2] |

| LPS-Induced Macrophages | IL-6 | 25-50 µM | Significant Inhibition | [2] |

| LPS-Induced Macrophages | TNF-α | 25-50 µM | Significant Inhibition | [2] |

| Palmitate-Induced Lipoapoptosis | JNK Activation | Not Specified | Significantly Attenuated | [3] |

| Palmitate-Induced Lipoapoptosis | CHOP Activation | Not Specified | Significantly Attenuated | [3] |

| HepG2 Cells | Cell Viability (vs. Palmitate) | 10-40 µM | Dose-Dependent Amelioration |[8] |

Table 3: Effect of this compound on Oxidative Stress Markers

| Model | Biomarker | GCM Treatment | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Alcohol-Induced Injury | Nrf2 | Not Specified | Activation | [3][4] |

| Alcohol-Induced Injury | HO-1 | Not Specified | Upregulation | [3] |

| APAP-Induced Injury | Mitochondrial Oxidative Stress | Not Specified | Attenuation |[3] |

Detailed Experimental Protocols

The following protocols provide a detailed framework for key experiments used to evaluate the hepatoprotective effects of this compound.

Protocol: CCl4-Induced Acute Liver Injury in Mice

-

Animals : Use 7-8 week old male C57BL/6 mice, housed in a controlled environment with free access to food and water. Allow for a one-week acclimatization period.[13]

-

Grouping : Randomly divide mice into at least three groups (n=5-8 per group):

-